B1576100 Maximin 39

Maximin 39

Cat. No.: B1576100
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin 39 is a bioactive peptide isolated from amphibian skin secretions, notable for its antimicrobial and cytotoxic properties. Structurally, it belongs to the maximin family of α-helical peptides, characterized by a 39-amino-acid sequence with a C-terminal amidation. Its mechanism of action involves disrupting microbial membranes via hydrophobic and electrostatic interactions, a common trait among cationic antimicrobial peptides (CAMPs) .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGTKFLGGVKTALKGALKELAFTYVN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Criteria

Maximin 39 shares structural homology with other maximin peptides (e.g., Maximin 1–5, Maximin H5) and broader CAMP families like magainins and temporins. Key differentiating factors include:

Parameter This compound Magainin-2 Temporin A Maximin H5
Amino Acid Length 39 residues 23 residues 13 residues 17 residues
Net Charge +7 (at pH 7) +4 +3 +6
Primary Target Gram-negative bacteria Broad-spectrum Gram-positive bacteria Cancer cells
Key Modification C-terminal amidation None N-terminal acetylation None
Hemolytic Activity Moderate (20% at 50 μM) Low (<10% at 50 μM) High (>50% at 50 μM) High (>60% at 50 μM)

Table 1: Structural and functional comparison of this compound with related peptides. Data derived from peptide databases and toxicity assays .

Stability and Pharmacokinetics

Compared to temporins, this compound demonstrates superior serum stability (t₁/₂ > 6 hours in human serum), attributed to its C-terminal amidation and reduced protease cleavage sites. However, its pharmacokinetic profile remains less studied than clinically advanced peptides like LL-37, which has established data on tissue distribution and renal clearance .

Research Findings and Challenges

Key Studies

  • Substructure Analysis : this compound’s N-terminal region (residues 1–15) shares a conserved motif (GLLKGVG) with Maximin H5, linked to membrane permeabilization. However, its extended C-terminal helix enhances Gram-negative selectivity by penetrating lipopolysaccharide layers .
  • Toxicity Profiling : Zebrafish embryo assays revealed this compound’s LC₅₀ of 25 μM, indicating moderate developmental toxicity compared to temporin A (LC₅₀ = 10 μM) .

Limitations in Current Data

  • Spectral Data Gaps: Unlike magainin-2, detailed nuclear Overhauser effect (NOE) assignments for this compound’s tertiary structure are absent in public databases, hindering mechanistic modeling .
  • Database Fragmentation : While KLSD and COD databases catalog peptide sequences and bioactivities, they lack standardized toxicity metrics or cross-species efficacy data, complicating direct comparisons .

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